molecular formula C19H23N3O3 B2887016 N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide CAS No. 1825605-82-0

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

カタログ番号 B2887016
CAS番号: 1825605-82-0
分子量: 341.411
InChIキー: QZOIJDNJNDUJJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been identified as a potential anticancer drug. It was first synthesized in 2005 by scientists at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

作用機序

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide selectively inhibits RNA polymerase I, which is overexpressed in cancer cells. This leads to the inhibition of ribosome biogenesis and the induction of nucleolar stress. The nucleolus is a subnuclear structure responsible for the production of ribosomes, which are essential for protein synthesis. The disruption of ribosome biogenesis leads to the activation of p53, a tumor suppressor protein, and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This leads to the inhibition of cell proliferation and the induction of cell death. N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has also been shown to have minimal toxicity in normal cells, making it a promising anticancer drug candidate.

実験室実験の利点と制限

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also shown promising results in preclinical studies for the treatment of various types of cancer. However, N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has limitations in terms of its specificity and selectivity. It may also have off-target effects that need to be carefully evaluated in future studies.

将来の方向性

There are several future directions for the study of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. One potential application is the combination of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide with other anticancer drugs to enhance its efficacy. Another direction is the development of more specific and selective inhibitors of RNA polymerase I. Further studies are also needed to evaluate the safety and efficacy of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide in clinical trials. Overall, N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has shown promising results as a potential anticancer drug, and further research is needed to fully understand its mechanism of action and potential applications.

合成法

The synthesis of N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves a multi-step process that starts with the reaction of 4-cyanooxan-4-yl chloride with 2-phenylethylamine to form the intermediate compound. This is followed by the reaction of the intermediate with pyrrolidine-3-carboxylic acid to form N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. The final product is obtained through purification and isolation using chromatography techniques.

科学的研究の応用

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the inhibition of ribosome biogenesis and the induction of nucleolar stress, which triggers cell death in cancer cells. N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and hematological cancers.

特性

IUPAC Name

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c20-14-19(7-10-25-11-8-19)21-18(24)16-12-17(23)22(13-16)9-6-15-4-2-1-3-5-15/h1-5,16H,6-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOIJDNJNDUJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanooxan-4-yl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。